molecular formula C18H20N6O B2745801 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide CAS No. 1207030-97-4

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

Cat. No.: B2745801
CAS No.: 1207030-97-4
M. Wt: 336.399
InChI Key: PROSLALDAKKTRK-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a complex organic compound featuring a pyrazole and pyrimidine moiety linked to a phenylpropanamide structure

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with CDK2 in a way that inhibits its activity . It is suggested that the compound acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of CDK2 and preventing ATP from binding, thereby inhibiting the kinase’s activity . This results in reduced phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) . Therefore, the inhibition of CDK2 can disrupt these pathways and lead to cell cycle arrest and apoptosis .

Pharmacokinetics

It is noted that similar compounds have shown issues with rapid clearance and low oral bioavailability

Result of Action

The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through the condensation of a β-dicarbonyl compound with guanidine.

    Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the amide bond or the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, possibly acting as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler pyrazole or pyrimidine derivatives.

Properties

IUPAC Name

3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-6,9,12-14H,7-8,10-11H2,(H,20,25)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROSLALDAKKTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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